molecular formula C9H10O3S B1295706 5-Oxo-5-(2-thienyl)valeric acid CAS No. 22971-62-6

5-Oxo-5-(2-thienyl)valeric acid

Cat. No. B1295706
CAS RN: 22971-62-6
M. Wt: 198.24 g/mol
InChI Key: GSQMRVFOHNXKOR-UHFFFAOYSA-N
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Description

5-Oxo-5-(2-thienyl)valeric acid is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Oxo-5-(2-thienyl)valeric acid consists of a thiophene ring attached to a valeric acid chain with a ketone functional group . The exact structure is C1=CSC(=C1)C(=O)CCCC(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxo-5-(2-thienyl)valeric acid include a molecular weight of 198.24 and a molecular formula of C9H10O3S . The compound has a density of 1.282g/cm3, a boiling point of 407.8ºC at 760mmHg, and a melting point of 94-97ºC .

Scientific Research Applications

Biotin Antagonism

Research has identified 5-Oxo-5-(2-thienyl)valeric acid (TVA) as a biotin antagonist. TVA inhibits the growth of biotin synthesizing organisms like Rhodotorula glutinis, an effect reversed by adding biotin. This inhibition was also reversed by dethiobiotin and 7,8-diaminopelargonic acid, suggesting that TVA may act as an inhibitor of biotin biosynthesis (Izumi et al., 1977). In another study, TVA was found to inhibit the growth of Bacillus sphaericus and affect biotin synthesis intermediates, proposing that TVA inhibits the DAPA aminotransferase reaction (Izumi et al., 1978).

Valeric Acid Synthesis and Application

Valeric acid, chemically significant for various industrial applications, can be synthesized through the oxidation of valeraldehyde, which is a precursor of organic compounds including 5-Oxo-5-(2-thienyl)valeric acid. The study on the oxidation kinetics of valeraldehyde under various conditions provides insights into efficient synthesis strategies (Ghosh et al., 2015).

Solid-Phase Peptide Synthesis

Research has shown the potential of related compounds like5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid in the solid-phase synthesis of peptide N-alkylamides. This is crucial in the preparation of certain pharmaceutical peptides and provides a foundation for the utilization of similar compounds in peptide synthesis (Songster et al., 2004).

Catalytic Pyrolysis in Biofuel Production

The study of valeric acid ketonization and ketenization in catalytic pyrolysis using nanosized oxides is important for developing efficient heterogeneously catalyzed pyrolytic conversion techniques. This research has implications for the biofuel industry, particularly in converting biomass-derived chemicals like valeric acid into valuable fuels and chemicals (Kulyk et al., 2017).

Application in Organic Fluorophores

The discovery that certain carbon dots with high fluorescence quantum yield originate from organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, closely related to 5-Oxo-5-(2-thienyl)valeric acid, expands the understanding of fluorescence in carbon dots. This has potential applications in nanotechnology and materials science (Shi et al., 2016).

Safety And Hazards

The safety data sheet for 5-Oxo-5-(2-thienyl)valeric acid suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

5-oxo-5-thiophen-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQMRVFOHNXKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292130
Record name 5-Oxo-5-(2-thienyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(2-thienyl)valeric acid

CAS RN

22971-62-6
Record name 22971-62-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Oxo-5-(2-thienyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiophene (19.5 ml) and glutaric anhydride (27.5 g) were mixed and heated to 60° C. under a nitrogen atmosphere until all solid dissolved. The heat was removed and 2.4 grams of 85% orthophosphoric acid was added. The reaction mixture was then heated to 100° C. for four hours, cooled, and 46 ml of water added. The mixture was extracted with ether then the ether phase was extracted with aqueous sodium hydroxide solution (2.5N). The aqueous phase was cooled and made acidic by addition of 6N hydrochloric acid. Solid which precipitated out was collected on a filter, washed with water and dried under vacuum at 60° C. Yield 9.2 g N.M.R. (CDCl3)δ2.1 (m, 2H), 2.54 (t, 2H), 3.04 (t, 2H), 7.14 (t, 1H), 7.64 (dd, 1H), 7.74 (d, 1H).
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LI Belen'kii, VI Smirnov - Russian Chemical Bulletin, 2013 - Springer
The geometry and electronic structures of complexes of 4-oxo-4-(2-thienyl)- and 4-oxo-4-(5-methyl-2-thienyl)butyryl chlorides with aluminum chloride, as well as the corresponding …
Number of citations: 3 link.springer.com

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